

Unveiling the Synthetic Potential of 4-Chlorophenylsulfonylacetonitrile: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **4-Chlorophenylsulfonylacetonitrile**

Cat. No.: **B156776**

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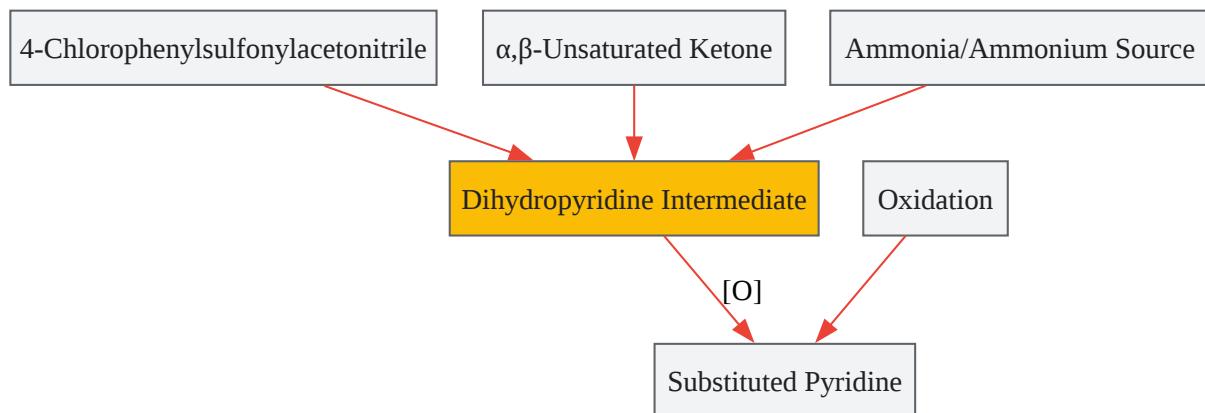
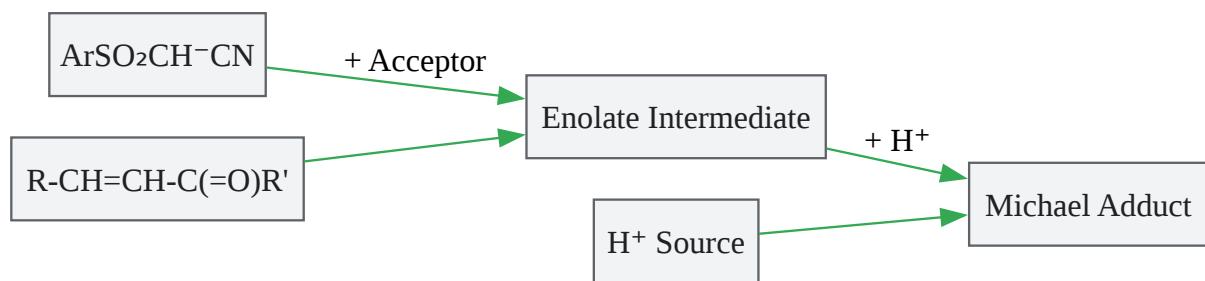
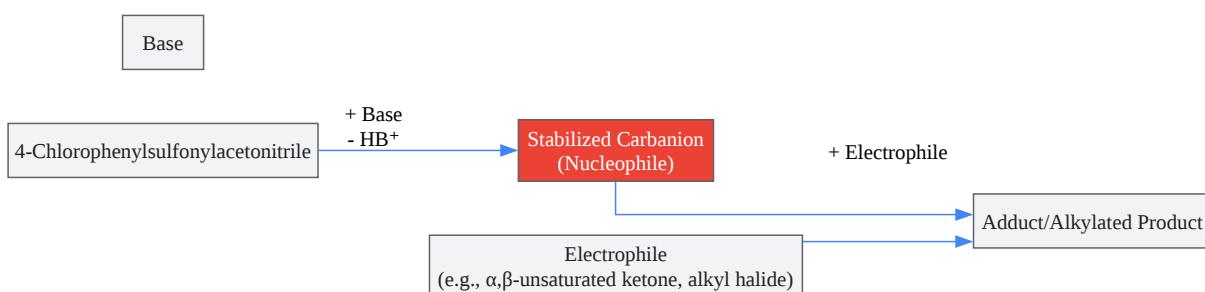
Abstract

4-Chlorophenylsulfonylacetonitrile stands as a versatile and reactive building block in modern organic synthesis. Its unique molecular architecture, featuring a reactive methylene group activated by adjacent electron-withdrawing sulfonyl and cyano moieties, renders it a potent nucleophile for a variety of carbon-carbon bond-forming reactions. This technical guide provides an in-depth exploration of the core mechanism of action of **4-Chlorophenylsulfonylacetonitrile** and its application in key organic transformations, including Michael additions, alkylations, and cyclocondensation reactions for the synthesis of diverse heterocyclic scaffolds. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.

Core Mechanism of Action: The Activated Methylene Group

The key to the reactivity of **4-Chlorophenylsulfonylacetonitrile** lies in the pronounced acidity of the protons on the methylene group (the α -carbon). This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of both the neighboring 4-chlorophenylsulfonyl (SO_2Ar) and cyano (CN) groups.

In the presence of a suitable base, a proton is readily abstracted from the α -carbon, generating a resonance-stabilized carbanion. The negative charge is effectively delocalized over the sulfonyl and cyano groups, as depicted in the resonance structures below. This stabilization of the conjugate base significantly lowers the pK_a of the methylene protons, making them susceptible to deprotonation even by moderately strong bases.



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